Product packaging for 9-(2-bromoethyl)-9H-fluorene(Cat. No.:CAS No. 108012-21-1)

9-(2-bromoethyl)-9H-fluorene

Cat. No.: B1278783
CAS No.: 108012-21-1
M. Wt: 273.17 g/mol
InChI Key: QHHYBSCRWFDSNG-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-fluorene (CAS No: 108012-21-1) is a high-value chemical building block primarily utilized in advanced materials research and organic synthesis. With the molecular formula C15H13Br and a molecular weight of 273.17 g/mol, this compound features a fluorene scaffold functionalized with a reactive 2-bromoethyl side chain. The fluorene group provides a rigid, planar biphenyl structure that enhances conjugation and thermal stability, while the bromoethyl moiety serves as a versatile handle for further chemical modifications, particularly in nucleophilic substitution reactions. This makes the compound an essential precursor in the design and synthesis of complex organic architectures. In research and development, this compound is a critical intermediate for creating novel conjugated systems with applications in nonlinear optical (NLO) materials. Such materials are investigated for use in optical switching, sensor protection, telecommunications, and memory storage devices. The compound serves as a foundational unit in the construction of donor-π-acceptor (D-π-A) chromophores, where modulation of the conjugation pathway is key to enhancing properties like the first hyperpolarizability. Furthermore, derivatives of the fluorene scaffold are extensively explored for their bioactive potential, including in the development of new antimicrobial agents. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as it requires cold-chain transportation and storage sealed in a dry environment at 2-8°C to maintain stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13B B1278783 9-(2-bromoethyl)-9H-fluorene CAS No. 108012-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-bromoethyl)-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHYBSCRWFDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451414
Record name 9-(2-bromoethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108012-21-1
Record name 9-(2-bromoethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 9 2 Bromoethyl 9h Fluorene and Its Derivatives

Direct Functionalization at the Fluorene (B118485) C-9 Position

Direct functionalization of the C-9 position of the fluorene scaffold is a primary strategy for introducing alkyl chains. This reactivity stems from the notable acidity of the C-9 protons (pKa ≈ 23 in DMSO), which facilitates deprotonation to form a stable, aromatic fluorenyl anion. aau.edu.et This anion serves as a potent nucleophile in subsequent reactions.

Alkylation and Subsequent Halogenation Strategies

One of the most straightforward methods involves the direct alkylation of the fluorenyl anion with a suitable electrophile. This is typically achieved by deprotonating 9H-fluorene with a strong base, followed by reaction with an alkylating agent. In the context of synthesizing the bromoethyl chain, a dihaloalkane such as 1,2-dibromoethane (B42909) can be used.

The fluorenyl anion, generated using bases like sodium hydroxide (B78521) or butyllithium, attacks the dihaloalkane in a nucleophilic substitution reaction. A significant challenge in this approach is controlling the reactivity to prevent undesired side reactions, most notably bis-alkylation, where a second fluorene molecule reacts at the other end of the alkyl chain. researchgate.net Reaction conditions, such as the stoichiometry of reactants and the choice of solvent, are critical to favor mono-alkylation.

Bromination of Alkyl Chains Attached to the Fluorene Scaffold

An alternative and often more controlled strategy involves a two-step process: initial installation of a hydroxyethyl (B10761427) group at the C-9 position, followed by its conversion to the corresponding bromide.

First, 2-(9H-fluoren-9-yl)ethanol is synthesized. This precursor can be prepared by reacting the fluorenyl anion with an appropriate electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide. lookchem.com Once the alcohol derivative is isolated, it is converted into the target compound, 9-(2-bromoethyl)-9H-fluorene. A documented method for this transformation involves treating 2-(9H-fluoren-9-yl)ethanol with lithium bromide (LiBr) in acetone (B3395972), which proceeds in high yield. chemicalbook.com Other standard reagents for converting primary alcohols to alkyl bromides, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), are also applicable. orgsyn.org This two-step approach offers better control and avoids the potential for bis-alkylation inherent in direct alkylation with dihaloalkanes.

Precursor-Based Synthesis Routes

These routes leverage existing fluorene-based molecules, either the parent 9H-fluorene or its derivatives, as starting points for multi-step synthetic sequences.

Utilization of 9H-Fluorene as a Starting Material

The use of 9H-fluorene as the primary precursor is fundamental to many synthetic strategies. The core of this approach is the deprotonation at the C-9 position to generate the nucleophilic fluorenyl anion. aau.edu.et A variety of reaction systems have been developed to achieve this, ranging from strong organometallic bases to phase-transfer catalysis (PTC) conditions.

Phase-transfer catalysis is a particularly effective method for the alkylation of fluorene. aau.edu.et This technique employs a two-phase system (e.g., toluene (B28343) and concentrated aqueous sodium hydroxide) with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transport of the hydroxide ion into the organic phase for deprotonation. koreascience.krphasetransfercatalysis.com This method is often milder and can be applied to fluorene derivatives that are sensitive to stronger bases like butyllithium. aau.edu.etkoreascience.kr

Table 1: Selected Conditions for the Alkylation of 9H-Fluorene

Base/SystemAlkylating AgentCatalyst/SolventKey ObservationReference
NaOH (aq) / DMSOAlkyl HalidesTBAHS (Phase Transfer Catalyst)High selectivity and conversion under moderate conditions. koreascience.kr
n-ButyllithiumAlkyl HalidesTHF / -78 °C to RTEffective but can lead to bis-alkylation; not suitable for 2,7-dihalofluorenes due to halogen-lithium exchange. aau.edu.et
NaOH (aq) / Toluene2-(2′-bromoethoxy)tetrahydropyranTBAB (Phase Transfer Catalyst)Effective for generating di-C-alkylated products. phasetransfercatalysis.com

Multi-Step Conversions from Related Fluorene Derivatives

Synthesizing this compound can also be accomplished by chemically modifying a pre-existing fluorene derivative. The most pertinent example is the conversion of 2-(9H-fluoren-9-yl)ethanol. In a reported synthesis, this alcohol precursor is treated with methanesulfonyl chloride in the presence of triethylamine (B128534), followed by reaction with lithium bromide in acetone to yield the final product with high efficiency (90% yield). chemicalbook.com This highlights a strategic approach where a stable, easily prepared derivative is used as the immediate precursor to the target molecule, allowing for a clean and high-yielding final transformation.

Catalytic Methodologies for Fluorene Functionalization

Modern synthetic chemistry has increasingly focused on catalytic methods to enhance efficiency, selectivity, and sustainability. For fluorene functionalization, catalytic C-H activation has emerged as a powerful tool. A prominent strategy is the "borrowing hydrogen" or acceptorless dehydrogenative coupling, which uses alcohols as green alkylating agents. acs.orgnih.gov

This process typically involves a transition-metal catalyst that temporarily oxidizes the alcohol to an aldehyde in situ. The aldehyde then undergoes a condensation reaction with the acidic C-H bond of fluorene to form a 9-alkylidenefluorene intermediate. Finally, the same catalyst, which had retained the hydrogen from the alcohol oxidation, hydrogenates the intermediate to yield the C-9 alkylated product. rsc.org This atom-economical pathway avoids the use of stoichiometric organometallic reagents or alkyl halides and produces water as the only byproduct. acs.orgnih.gov

Several earth-abundant metal catalysts, including those based on iron, nickel, and copper, as well as ruthenium-based systems, have been successfully employed for this transformation. acs.orgrsc.orgnih.govrsc.org These methods show broad substrate scope, allowing for the alkylation of fluorene with a variety of primary and secondary alcohols in good to excellent yields. nih.govnih.gov

Table 2: Catalytic Systems for C-9 Alkylation of 9H-Fluorene with Alcohols

Catalyst SystemBaseKey FeaturesReference
[Ru(p-cymene)Cl₂]₂t-BuOKLigand-free, chemoselective for mono-alkylation with primary alcohols. acs.orgnih.gov
FeCl₂ / phenanthrolineKOtBuUtilizes an earth-abundant, non-toxic metal; effective for primary and secondary alcohols. nih.gov
(NNS)CuClNot specifiedEffective for both primary and challenging secondary alcohols. rsc.org
Nickel-based catalystNot specifiedSpans a host of primary, secondary, aliphatic, and alicyclic alcohols. rsc.org

Palladium-Catalyzed Synthetic Protocols

Palladium catalysis stands out as a powerful tool for the synthesis of fluorene derivatives, offering routes through cross-coupling, C-H activation, and carbenoid insertion pathways. These methods provide high efficiency and functional group tolerance. acs.org

Palladium-catalyzed reactions are instrumental in constructing the fundamental fluorene framework. A notable approach involves the tandem dual C-C bond formation starting from 2-iodobiphenyls and dibromomethane (B42720) (CH₂Br₂). nih.gov This process proceeds under relatively mild conditions through key dibenzopalladacyclopentadiene intermediates, which are formed via palladium-catalyzed C-H activation. nih.gov Another strategy employs the intramolecular hydroarylation of o-alkynyl biaryls. While many transition metal-catalyzed versions of this reaction exist, a neutral Pd(OAc)₂/d-i-Prpf catalytic system can trigger a 5-exo-dig cyclization, leading selectively to fluorene derivatives. nih.gov This method is particularly effective for electron-neutral and electron-poor arenes. nih.gov

Table 1: Examples of Palladium-Catalyzed Fluorene Synthesis

Starting Material Catalyst/Reagents Product Yield Reference
2-Iodobiphenyls, CH₂Br₂ Pd(OAc)₂, PPh₃, K₂CO₃ Fluorene Derivatives Good to Excellent nih.gov

This table presents illustrative examples of palladium-catalyzed methods for constructing the fluorene core.

Direct C(sp²)−H activation is an atom-economical strategy for synthesizing fluorenes. Palladium catalysts can facilitate the intramolecular cyclization of 2-arylbenzyl chlorides or 2'-halo-diarylmethanes. thieme-connect.comrsc.org These reactions proceed smoothly at room temperature or under mild heating, converting various substrates into the corresponding fluorenes in excellent yields. thieme-connect.comrsc.org The mechanism is often proposed to involve a base-assisted deprotonative metalation pathway. acs.org

Furthermore, palladium catalysis enables the synthesis of 9,9-disubstituted fluorenes through a tandem C(sp²)−H activation and carbenoid insertion sequence. acs.org This reaction utilizes 2-iodobiphenyls and α-diazoesters. The process is believed to involve the formation of a palladacycle intermediate, followed by the insertion of the diazo compound and subsequent reductive elimination to generate the final product. acs.org Kinetic isotope effect studies indicate that C-H activation is the rate-determining step in this transformation. acs.org

Table 2: Palladium-Catalyzed C-H Activation and Carbenoid Insertion

Precursor Catalyst System Key Transformation Product Type Reference
2-Arylbenzyl chlorides PdCl₂(PPh₃)₂, Pivalic Acid, Cs₂CO₃ Intramolecular C(sp²)-H Activation 9H-Fluorene thieme-connect.com

This table summarizes key palladium-catalyzed C-H activation and carbenoid insertion strategies for fluorene synthesis.

Cross-Coupling Approaches for Fluorene-Bromide Linkages

Nickel-Catalyzed Csp³–H Functionalization Strategies

The functionalization of the C9 position of the fluorene ring involves the activation of a C(sp³)–H bond. Nickel catalysis has emerged as a powerful and economical strategy for this purpose. nih.govnih.gov Researchers have developed protocols for the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand-derived nickel complex. rsc.orgrsc.org This method employs a "borrowing hydrogen" approach, where alcohols serve as the alkylating agents. rsc.orgrsc.orgresearchgate.net The reaction proceeds via an acceptorless dehydrogenation of the alcohol to an aldehyde, followed by condensation with the fluorene and subsequent reduction. rsc.org This strategy is effective for a wide range of substrates, including substituted fluorenes and various benzylic and aliphatic alcohols. rsc.orgrsc.org

Table 3: Nickel-Catalyzed C(sp³)-H Alkylation of 9H-Fluorene with Alcohols

Fluorene Substrate Alcohol Partner Catalyst System Product Reference
9H-Fluorene Benzyl Alcohol Ni-SNS Complex, Base 9-Benzyl-9H-fluorene rsc.orgrsc.org

This table highlights the utility of nickel catalysis in the direct C9-alkylation of fluorene using various alcohols.

Boron Trifluoride Catalysis in Fluorene Derivative Synthesis

Boron trifluoride etherate (BF₃·Et₂O) is an effective Lewis acid catalyst for synthesizing highly functionalized 9-substituted fluorene derivatives. thieme-connect.dethieme-connect.com One notable application is in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles like 2-aminobenzamides. thieme-connect.dethieme-connect.com The reaction conditions, including the amount of catalyst and the choice of solvent, have been optimized to achieve high yields. thieme-connect.dethieme-connect.com Studies show that 0.3 equivalents of BF₃·Et₂O in dichloromethane (B109758) at room temperature provide optimal results, affording the desired products in yields up to 92%. thieme-connect.dethieme-connect.com The mechanism is proposed to proceed through an allene (B1206475) carbocation intermediate. thieme-connect.comresearchgate.net This methodology demonstrates the utility of boron trifluoride in facilitating complex transformations at the C9 position of the fluorene scaffold. nih.gov

Table 4: Optimization of BF₃·Et₂O-Catalyzed Synthesis of a Fluorene Derivative

Catalyst Catalyst (equiv.) Solvent Yield Reference
BF₃·Et₂O 0.1 CH₂Cl₂ 65% thieme-connect.com
BF₃·Et₂O 0.3 CH₂Cl₂ 92% thieme-connect.com
BF₃·Et₂O 0.5 CH₂Cl₂ 89% thieme-connect.com
p-TsOH 0.3 CH₂Cl₂ 45% thieme-connect.com

This table illustrates the optimization of reaction conditions for the Boron Trifluoride-catalyzed synthesis of a functionalized fluorene derivative.

Green Chemistry Principles in Fluorene Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of fluorene derivatives. acs.orgrroij.com Key principles include the use of catalytic reagents, maximizing atom economy, and minimizing unnecessary derivatization steps. acs.orgopcw.org

Development of Environmentally Benign Reaction Conditions

The shift towards catalytic methods, particularly those using palladium and nickel, aligns well with green chemistry principles. mdpi.com Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, which minimizes waste. acs.org The palladium-catalyzed C-H activation and nickel-catalyzed "borrowing hydrogen" methodologies are prime examples of atom-economical reactions, where a greater proportion of the atoms from the reactants are incorporated into the final product. acs.orgrsc.orgacs.org

Furthermore, a core tenet of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. acs.org Direct C-H functionalization strategies, which avoid pre-functionalization of the starting materials, represent a significant step towards more sustainable synthetic routes. acs.org The development of reactions that can proceed in greener solvents or under solvent-free conditions is another active area of research aimed at making the synthesis of compounds like this compound and its derivatives more environmentally benign. mdpi.comnih.gov

Application of Continuous Flow Reactor Systems for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of specialized chemical compounds, including this compound. Continuous flow chemistry offers numerous advantages over conventional batch methods, such as enhanced heat and mass transfer, improved safety profiles, greater reaction control, and superior scalability. rsc.orgrsc.org These benefits are particularly relevant for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side-product formation.

The synthesis of this compound is typically achieved through the alkylation of fluorene with an excess of 1,2-dibromoethane under basic conditions, often employing a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases. rsc.orgresearchgate.net While effective in a laboratory setting, scaling up this biphasic reaction in a batch reactor can present challenges related to inefficient mixing, poor heat dissipation, and difficulties in achieving consistent product quality. researchgate.net Continuous flow reactors provide a robust solution to overcome these limitations.

A plausible continuous flow setup for the scalable production of this compound involves a tubular or packed-bed reactor system. In this configuration, two separate streams—one containing fluorene and a phase-transfer catalyst, such as a quaternary ammonium salt, dissolved in an organic solvent (e.g., toluene or dichloromethane), and the other an aqueous solution of a strong base like sodium hydroxide—are continuously pumped into the reactor system. A third stream of 1,2-dibromoethane is introduced concurrently. The segmented flow of the immiscible liquids within the narrow channels of the reactor creates a large interfacial area, which significantly enhances the efficiency of the phase-transfer catalysis. vapourtec.comresearchgate.net This improved mixing, coupled with precise temperature control, allows for rapid and selective mono-alkylation of the fluorene at the C-9 position, while minimizing the formation of the undesired dialkylated byproduct.

The residence time in the reactor, which is the time the reactants spend in the heated zone, can be precisely controlled by adjusting the flow rates of the pumps. This level of control is difficult to achieve in batch reactors and is crucial for optimizing the yield and purity of the final product. researchgate.net Following the reaction, the output stream can be directed through an in-line separation unit, such as a membrane separator, to continuously separate the organic and aqueous phases. rsc.org The organic phase, containing the desired product, can then be collected for further purification, while the aqueous phase is diverted for waste treatment.

The following data tables provide a comparative analysis of a traditional batch synthesis versus a proposed continuous flow process for the production of this compound, based on established principles of flow chemistry and phase-transfer catalysis.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters

ParameterTraditional Batch ProcessProposed Continuous Flow Process
Reactor Type Stirred Tank ReactorTubular or Packed-Bed Reactor
Typical Volume 5 L - 1000 L10 mL - 1 L (per unit)
Heat Transfer Limited by surface-area-to-volume ratioExcellent, high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyHighly efficient due to segmented flow
Reaction Time 6 - 24 hours5 - 30 minutes
Temperature Control Potential for hot spots, difficult to controlPrecise and uniform temperature profile
Safety Risk of thermal runaway, handling of large quantities of hazardous materialsMinimized reaction volume, enhanced safety

Table 2: Research Findings and Scalability Comparison

FindingTraditional Batch ProcessProposed Continuous Flow Process
Typical Yield 60-75%>90%
Purity (pre-purification) Moderate, significant byproductsHigh, reduced byproduct formation
Scalability "Scaling-up" - complex, requires re-optimization"Numbering-up" - straightforward, parallel operation
Throughput Limited by reactor size and cycle timeHighly scalable by adding parallel reactors
Solvent/Reagent Usage Often requires large excess of reagentsOptimized stoichiometry, reduced waste
Process Control Manual or semi-automatedFully automated with in-line analytics

Chemical Reactivity and Transformation Mechanisms of 9 2 Bromoethyl 9h Fluorene

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The carbon-bromine bond in the ethyl group is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This makes the compound highly susceptible to reactions with nucleophiles, where the bromide ion is displaced to form a new chemical bond. cymitquimica.com

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. The operative mechanism is determined by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. masterorganicchemistry.com

For 9-(2-bromoethyl)-9H-fluorene, the bromine atom is attached to a primary carbon. Primary halogenoalkanes overwhelmingly favor the SN2 mechanism. savemyexams.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond breaks. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

An SN1 reaction, which involves the formation of a carbocation intermediate, is highly unlikely. savemyexams.com Primary carbocations are inherently unstable, and the formation of a 1-(9H-fluoren-9-yl)ethyl cation would be energetically unfavorable. masterorganicchemistry.com Although the large fluorenyl group at the adjacent C9 position introduces some steric bulk, it is generally not sufficient to completely block the backside attack required for an SN2 reaction, though it may slow the reaction rate compared to less hindered primary halides.

FeatureSN1 ReactionSN2 Reaction
Substrate Structure Favored by tertiary > secondary halides.Favored by methyl > primary > secondary halides. libretexts.org
Mechanism Two-step (carbocation intermediate formed). masterorganicchemistry.comOne-step (concerted reaction). masterorganicchemistry.com
Rate Determining Step Formation of the carbocation (unimolecular). savemyexams.comNucleophilic attack (bimolecular).
Nucleophile Weak nucleophiles are effective. libretexts.orgStrong nucleophiles are required. libretexts.org
Stereochemistry Results in racemization. libretexts.orgResults in inversion of configuration.
Applicability to this compound Unlikely due to primary substrate structure.The predominant and expected pathway.

This table provides a comparative overview of SN1 and SN2 reaction mechanisms.

The SN2 reactivity of this compound allows for its conversion into a wide array of other compound classes by reacting it with various nucleophiles.

Alcohols: Hydrolysis of the C-Br bond, typically by reaction with hydroxide (B78521) ions (e.g., NaOH or KOH) in a suitable solvent, yields the corresponding alcohol, 2-(9H-fluoren-9-yl)ethanol. chemicalbook.com The reverse of this reaction, treating the alcohol with a bromine source like LiBr, is a method for synthesizing the parent compound. chemicalbook.com

Amines: Reaction with ammonia, primary amines, or secondary amines can be used to introduce the fluorenylethyl moiety into nitrogen-containing compounds, forming primary, secondary, or tertiary amines, respectively. researchgate.net These reactions are fundamental in building more complex molecules that may have applications in materials science or medicinal chemistry. usm.my

Thioethers: Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). nih.govarkat-usa.org This reaction provides a straightforward method for creating carbon-sulfur bonds. Alternative, thiol-free methods using reagents like xanthates have also been developed for the synthesis of thioethers from alkyl halides. mdpi.com

NucleophileReagent ExampleProduct Functional GroupProduct Example
HydroxideSodium Hydroxide (NaOH)Alcohol2-(9H-fluoren-9-yl)ethanol
AmineDiethylamine ((CH₃CH₂)₂NH)Tertiary AmineN,N-diethyl-2-(9H-fluoren-9-yl)ethan-1-amine
ThiolateSodium thiophenoxide (C₆H₅SNa)Thioether9-(2-(phenylthio)ethyl)-9H-fluorene

This table illustrates the formation of different organic functionalities via nucleophilic substitution.

Investigation of SN1 and SN2 Reaction Pathways

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.gr While these reactions, such as the Suzuki, Sonogashira, Heck, and Stille couplings, traditionally employ aryl or vinyl halides (sp²-hybridized carbons), significant advances have expanded their scope to include alkyl halides (sp³-hybridized carbons) like this compound. cem.comnih.gov Reactions involving sp³ centers are often more challenging due to factors like slower rates of oxidative addition and the potential for competing β-hydride elimination pathways. nih.gov

The Suzuki-Miyaura coupling reaction creates a carbon-carbon single bond between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgyoutube.com While the classic Suzuki reaction involves sp²-hybridized halides, modern catalytic systems have enabled the coupling of alkyl bromides containing β-hydrogens. organic-chemistry.org

Applying this advanced methodology, this compound can react with an arylboronic acid (or its ester derivatives) to form a new C(sp³)-C(sp²) bond. This transformation yields a 9-(2-arylethyl)-9H-fluorene structure, effectively extending the ethyl chain with an aromatic group. The success of such reactions often depends on the careful selection of the palladium catalyst, ligands, and base to promote the desired cross-coupling over potential side reactions. organic-chemistry.orgnih.gov

The Sonogashira reaction is a cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Its application has been extended to include the coupling of unactivated alkyl halides. organic-chemistry.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be effective in catalyzing the Sonogashira reaction with alkyl bromides. organic-chemistry.org

This allows this compound to be coupled with a terminal alkyne, resulting in the formation of a 9-(alk-3-yn-1-yl)-9H-fluorene derivative. This reaction constructs a C(sp³)-C(sp) bond, linking the fluorene (B118485) moiety to an acetylene (B1199291) unit, which is a valuable building block in the synthesis of conjugated materials and complex organic molecules. numberanalytics.com

The Heck reaction typically involves the coupling of an organohalide with an alkene to form a substituted alkene, catalyzed by palladium. ustc.edu.cn The Stille reaction couples an organohalide with an organotin compound. uwindsor.ca Both reactions have been extensively developed for sp²-hybridized substrates.

The application of Heck and Stille couplings with unactivated alkyl halides like this compound is less common and more challenging than the Suzuki or Sonogashira reactions. A primary competing pathway is β-hydride elimination from the alkyl-palladium intermediate that forms after oxidative addition, which would lead to the formation of 9-vinylfluorene instead of the desired cross-coupled product. uwindsor.ca While research continues to develop catalysts that can effectively mediate these transformations for sp³-hybridized substrates, their application to this compound remains a specialized area requiring highly tailored reaction conditions.

Sonogashira Coupling for Ethynylene-Fluorene Linkages

Electrophilic Reactivity and Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like fluorene. libretexts.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic π-system, which leads to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. evitachem.comlumenlearning.com This intermediate is non-aromatic. The subsequent loss of a proton (deprotonation) from the same carbon atom that was attacked by the electrophile restores the stable aromatic system, resulting in a substituted product. evitachem.comlibretexts.org

For the fluorene molecule, electrophilic attack typically occurs on the benzene (B151609) rings rather than the five-membered ring. The specific positions of substitution (2, 3, 4, etc.) are influenced by the directing effects of existing substituents. In the case of this compound, the C9 position is already a quaternary carbon, making it inert to electrophilic attack. The alkyl group at C9 acts as an electron-donating group, which generally activates the aromatic rings towards electrophiles and directs incoming electrophiles to the ortho- and para-positions.

However, the reactivity is complex. For polycyclic aromatic hydrocarbons (PAHs) like fluorene, substitution often occurs at the most nucleophilic carbon atom, which is determined by the position with the lowest aromaticity. nih.gov For instance, in reactions with various arenes, electrophilic substitution on 9H-fluorene has been shown to yield products where functionalization occurs on the main aromatic rings. nih.gov The presence of the bromoethyl group, with the potential for electron-withdrawing inductive effects from the bromine atom, can further modulate the electron density of the rings and influence the regioselectivity of the substitution. For example, the introduction of electron-withdrawing groups like bromine atoms and carbonyl functions significantly modifies the electronic characteristics and energy levels of the fluorene system. smolecule.com

Table 1: General Mechanism of Electrophilic Aromatic Substitution

Step Description Intermediate
1. Electrophile Activation A catalyst, typically a Lewis acid, activates the electrophile (e.g., Br₂) to make it more reactive. libretexts.org FeBr₄⁻Br⁺
2. Nucleophilic Attack The π-electrons of the fluorene ring attack the activated electrophile. Wheland Intermediate (Carbocation)
3. Deprotonation A base removes a proton from the carbocation, restoring aromaticity. Substituted Fluorene Product

Elimination Reactions and Formation of Unsaturated Systems

The 2-bromoethyl substituent on the C9 position provides a key site for elimination reactions. Specifically, this compound can undergo dehydrobromination (the removal of HBr) to form an unsaturated system, namely 9-vinylfluorene. This transformation is a classic example of a β-elimination reaction.

The reaction is typically facilitated by a base, which abstracts a proton from the carbon atom adjacent to the one bearing the bromine atom (the β-carbon). This proton abstraction occurs concurrently with the departure of the bromide leaving group, leading to the formation of a carbon-carbon double bond. The mechanism is often a concerted E2 (elimination, bimolecular) process, especially when a strong base is used. The formation of vinyl derivatives from halogenated precursors is a common strategy in organic synthesis. For instance, the Gilch polymerization, used to create poly(fluorenevinylene), relies on the elimination from bis(halomethyl)fluorene monomers to generate the vinylidene intermediates necessary for polymerization. acs.org This underscores the facility with which such elimination reactions can occur on fluorene derivatives. A related synthesis of this compound proceeds by reacting the corresponding alcohol with lithium bromide (LiBr), a substitution reaction that is mechanistically the reverse of elimination. chemicalbook.com

Table 2: Elimination Reaction of this compound

Starting Material Reagent/Conditions Product Reaction Type
This compound Strong Base (e.g., Potassium tert-butoxide) 9-Vinylfluorene E2 Elimination

Chemo- and Regioselective Functionalization of Csp³–H Bonds

While the C9 position of this compound is fully substituted, the principles of Csp³–H functionalization are highly relevant to the parent fluorene system and represent a major area of modern catalysis research. These methods provide powerful tools for creating the very C-C bond present in the title compound.

Acceptorless dehydrogenation (AD) is a process where C-H bonds are activated and hydrogen gas (H₂) is released without the need for an external sacrificial hydrogen acceptor. rsc.org This strategy has been successfully applied to the Csp³–H olefination of 9H-fluorene. rsc.org In these reactions, a transition metal catalyst facilitates the dehydrogenation of an alcohol to form an aldehyde, which then reacts with the fluorene in a Wittig-type olefination to yield an alkenylated fluorene derivative. rsc.org

A nickel complex with an SNS ligand has been shown to selectively catalyze both the alkylation and alkenylation of fluorene. rsc.orgsmolecule.com The mechanism involves the catalyst enabling the transfer of hydrogen from an alcohol, which then couples with the fluorene. rsc.org These studies focus on functionalizing the acidic C9-H bonds of the parent 9H-fluorene. rsc.orgwixsite.com This specific reaction is not applicable to this compound because its C9 position lacks a hydrogen atom.

The "borrowing hydrogen" (BH) methodology is a highly efficient and atom-economical process for forming C-C bonds. researchgate.net This strategy is widely used for the C9-alkylation of 9H-fluorene using alcohols as green alkylating agents. rsc.orgnih.gov The catalytic cycle involves three main steps:

Dehydrogenation: A transition metal catalyst temporarily removes hydrogen from a primary or secondary alcohol to form a reactive aldehyde or ketone. researchgate.net

Condensation: The acidic C9-H of fluorene is deprotonated by a base, and the resulting fluorenyl anion acts as a nucleophile, attacking the newly formed carbonyl compound.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to an intermediate species, yielding the final alkylated fluorene product and regenerating the catalyst. The only byproduct is water. researchgate.netnih.gov

A variety of catalytic systems based on ruthenium, nickel, iron, and copper have been developed for this transformation on the parent fluorene scaffold. researchgate.netrsc.orgnih.govresearchgate.net Like acceptorless dehydrogenation, this method is used to introduce a substituent at the C9 position and therefore applies to the synthesis of compounds like this compound, rather than its subsequent modification at C9.

Table 3: Catalytic Systems for Borrowing Hydrogen Alkylation of 9H-Fluorene

Catalyst System Alcohol Type Key Features Reference
[Ru(p-cymene)Cl₂]₂ Primary & Secondary Ligand-free, broad scope, good to excellent yields. nih.gov
(NNS)CuCl Primary & Secondary Effective copper-catalyzed system. rsc.org
Iron-Carbonyl Complex Primary Utilizes an inexpensive Knölker-type iron catalyst. researchgate.net
Nickel Nanoparticles Primary Heterogeneous system allowing for catalyst recycling. researchgate.net
t-BuOK Primary Metal-free, base-catalyzed protocol with high yields. rsc.org

Acceptorless Dehydrogenation Studies

Redox Chemistry and Associated Transformations (e.g., Oxidation, Reduction)

The redox chemistry of this compound is centered on the aromatic system, as the C9 position is not susceptible to direct oxidation to a ketone (fluorenone), a common reaction for the parent 9H-fluorene. wikipedia.orgresearchgate.net The oxidation of fluorene itself or its derivatives with an available C9-H bond can be achieved using various oxidizing agents, including air in the presence of a base like potassium hydroxide, to produce fluorenone with high yield and purity. google.comgoogle.com

For 9-substituted fluorenes, the redox activity involves the π-electron system. Fluorene derivatives can undergo reversible or quasi-reversible oxidation and reduction processes. beilstein-journals.org For example, studies on 9-(1,3-dithiol-2-ylidene)fluorene systems show two distinct single-electron oxidations, forming a stable radical cation and then a dication. researchgate.net The potential at which these redox events occur is highly dependent on the nature of the substituents on the fluorene core. nih.gov Electron-donating groups facilitate oxidation (lower oxidation potential), while electron-withdrawing groups make oxidation more difficult (higher oxidation potential). smolecule.comnih.gov The bromoethyl group on this compound would be expected to act as an electron-withdrawing group due to the inductive effect of the bromine atom, thus increasing the oxidation potential compared to an unsubstituted fluorene.

Reduction of the fluorene system is also possible, and the reduction potentials are similarly influenced by substituents. nih.gov Furthermore, the bromoethyl group itself can undergo reductive transformations, such as dehalogenation, under appropriate reducing conditions.

Table 4: Electrochemical Properties of Substituted Fluorene Systems

Fluorene Derivative System Redox Process Observation Influence of Substituents
9-(1,3-dithiol-2-ylidene)fluorene Oxidation Two, single-electron oxidations (E¹ₒₓ < E²ₒₓ). researchgate.net Potentials depend on substituents on the dithiole ring.
Fluorenylidene-acridane (FA) Oxidation & Reduction Reversible oxidation and reduction waves observed via cyclic voltammetry. nih.gov Electron-donating groups (e.g., -CH₃) lower the oxidation potential; electron-withdrawing groups (e.g., -Br) raise it. nih.gov
Indenofluorene with DTF donors Oxidation & Reduction Reversible or quasi-reversible oxidations and reductions. beilstein-journals.org The nature of donor and acceptor units dictates the redox potentials and stability of charged species.

Advanced Derivatives and Functional Materials Prepared from 9 2 Bromoethyl 9h Fluorene

Synthesis of Polymerizable Fluorene (B118485) Monomers

The transformation of 9-(2-bromoethyl)-9H-fluorene and its derivatives into polymerizable monomers is a critical step in the creation of functional materials. This often involves introducing polymerizable groups or other functionalities onto the fluorene core before the polymerization process.

Prepolymerization functionalization involves the synthesis of monomers that already contain the desired functional groups before the polymerization reaction occurs. This strategy allows for the creation of well-defined polymers with precise control over the nature and placement of the functional units. A key advantage of this approach is that it avoids potential issues with incomplete or side reactions that can occur during post-polymerization modifications. nih.gov

One prominent example is the synthesis of glucose-carrying fluorene monomers designed for the development of glycopolymers. 20.210.105researchgate.net In this approach, a fluorene precursor, such as a di-iodinated and bromo-alkylated fluorene derivative, is coupled with a protected sugar molecule. For instance, a well-defined glucose-carrying monomer can be prepared by coupling a key precursor like 2,7-diiodo-9,9-bis(6′-bromohexyl)fluorene with an excess of 1-thio-β-D-glucose tetraacetate under basic conditions. 20.210.105researchgate.net This reaction yields a monomer where the glucose units are covalently attached to the fluorene core, ready for subsequent polymerization. The use of thioether linkages for this conjugation is an effective method for attaching carbohydrate residues to what will become a fluorescent conjugated polymer. 20.210.105researchgate.net

PrecursorFunctionalizing AgentResulting Monomer
2,7-diiodo-9,9-bis(6′-bromohexyl)fluorene1-thio-β-D-glucose tetraacetateGlucose-carrying 2,7-diiodo-fluorene monomer 20.210.105
9,9-dioctyl-9H-fluoreneParaformaldehyde, HBr in acetic acid2,7-bis(bromomethyl)-9,9-dioctyl-9H-fluorene uh.edu
2,7-bis(bromomethyl)-9,9-dioctyl-9H-fluoreneTrimethylsilyl cyanide, TBAF2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetonitrile uh.edu

This table illustrates examples of fluorene functionalization to create monomers for polymerization.

Fluorene-based glycopolymers are a class of materials that combine the desirable photophysical properties of conjugated fluorene polymers with the specific biological recognition capabilities of carbohydrates. The design of these materials often relies on the prepolymerization functionalization strategy, where sugar moieties are attached to the fluorene monomer prior to polymerization. 20.210.105researchgate.net

The synthesis of these specialized monomers can be achieved through reactions like thioether formation. By reacting a fluorene precursor containing bromoalkyl side chains with a protected thiolated sugar, such as 1-thio-β-D-glucose tetraacetate, in the presence of a base, a glucose-functionalized monomer is formed. 20.210.105 This monomer can then be polymerized, for example, through a palladium-catalyzed Sonogashira coupling reaction with a diethynylbenzene comonomer. 20.210.105researchgate.net After polymerization, the protecting groups on the sugar residues (e.g., acetate (B1210297) groups) are typically removed under conditions like Zemplén deacetylation to yield the final water-soluble glycopolymer. 20.210.105researchgate.net This method provides a versatile route to covalently attach carbohydrate residues to fluorescent conjugated polymers, opening avenues for their use in biological sensing and imaging applications. 20.210.105researchgate.net

Prepolymerization Functionalization Approaches

Development of Fluorene-Based Polymers and Oligomers

The intrinsic properties of the fluorene unit, such as high photoluminescence quantum yields and good thermal stability, make it an excellent building block for conjugated polymers and oligomers. uh.edu The this compound and its derivatives are starting points for creating monomers that can be incorporated into larger macromolecular structures.

Several polymerization techniques are employed to integrate fluorene units into the backbones of conjugated polymers, resulting in materials with diverse electronic and optical properties. The choice of method depends on the desired polymer structure and properties.

Suzuki Coupling: This is a widely used palladium-catalyzed cross-coupling reaction for creating carbon-carbon bonds. It is frequently used to synthesize polyfluorenes and their copolymers by reacting a fluorene-based diboronic acid or ester with a dihalogenated comonomer. aau.edu.etmdpi.com For example, copolymers of fluorene and benzothiadiazole have been synthesized via Suzuki coupling to create donor-acceptor systems with tunable properties for optoelectronic devices. mdpi.com

Sonogashira Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is used to create polymers containing alternating fluorene and alkyne units in the backbone. mdpi.com This method was used to synthesize conjugated copolymers based on fluorene and BODIPY (4,4'-difluoro-4-bora-3a,4a-diaza-s-indacene), where the fluorene unit was attached to the BODIPY core via ethynylene linkers. mdpi.com

Gilch Polymerization: This method is used to synthesize poly(p-phenylenevinylene) (PPV) and its derivatives. It involves the polymerization of bis(halomethyl)benzene monomers with a strong base. A poly(fluorenevinylene) derivative has been synthesized via Gilch polymerization of a 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene monomer, yielding a high molecular weight polymer suitable for light-emitting diode applications. acs.org

Knoevenagel Condensation: This polymerization reaction involves the condensation of a compound with an active methylene (B1212753) group (like a fluorene-diacetonitrile) with a dialdehyde. This method was used to create a series of alternating polyfluorene copolymers containing ortho-, meta-, and para-substituted phenylenevinylene units, which were found to be thermally stable and soluble in common organic solvents. uh.edu

Polymerization MethodMonomersResulting Polymer Type
Suzuki CouplingFluorene-diboronic ester, Dihalo-comonomerAlternating copolymers (e.g., Poly[fluorene-alt-benzothiadiazole]) mdpi.com
Sonogashira CouplingDihalo-fluorene, Diethynyl-comonomerAlternating copolymers (e.g., BODIPY-fluorene copolymers) mdpi.com
Gilch Polymerization2,7-bis(halomethyl)-fluorenePoly(fluorenevinylene) acs.org
Knoevenagel CondensationFluorene-diacetonitrile, DialdehydeAlternating copolymers (e.g., Poly[cyanofluorene-alt-phenylenevinylene]) uh.edu

This table summarizes common polymerization methods for integrating fluorene units into polymer backbones.

Postpolymerization functionalization is a powerful strategy for introducing functional groups onto a polymer chain after it has been synthesized. nih.gov This approach allows for the creation of a diverse library of functional polymers from a single reactive precursor polymer, and it is particularly useful when the desired functional groups might not be compatible with the polymerization conditions. nih.gov

A fluorene-based polymer containing reactive handles, such as bromoalkyl side chains, can be prepared first. Subsequently, these reactive sites can be used to attach various functional molecules. For instance, a water-soluble fluorene-based conjugated glycopolymer was prepared by reacting a poly[(9,9-bis(6′-bromohexyl)-2,7-fluorenylene)-alt-1,4-phenylene] with 1-thio-β-D-glucose sodium salt hydrate (B1144303) in a basic condition. 20.210.105researchgate.net This thioether formation reaction proved to be a highly effective method for covalently attaching unprotected carbohydrate residues to the fluorescent conjugated polymer backbone. 20.210.105researchgate.net Another advanced example involves the use of inverse electron-demand Diels-Alder (IEDDA) reactions to modify a poly(tetrazine-co-fluorene) polymer after its synthesis, demonstrating that modifications can be made without changing the polymer's average degree of polymerization or dispersity. d-nb.info

Integration of Fluorene Units into Conjugated Polymer Backbones

Synthesis of Fluorene-Heterocyclic Conjugates

The conjugation of fluorene with various heterocyclic systems leads to the development of materials with novel photophysical and electronic properties, often creating donor-acceptor structures that are highly sought after in materials science.

Researchers have designed and synthesized new fluorene-heterocyclic sulfonamide conjugates as potential anticancer agents, utilizing heterocyclic ring systems to potentially amplify bioactivity. researchgate.net In other work, fluorene derivatives have been synthesized with pyridine (B92270) and quinoline (B57606) moieties attached at the 2 and 7 positions of the fluorene core. researchgate.net For example, 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) was synthesized through a condensation reaction between bis(2-pyridylmethyl)amine and 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene. researchgate.net

Furthermore, fluorene-based donor-acceptor copolymers containing functionalized benzotriazole (B28993) units have been synthesized. mdpi.com These materials exhibit tunable emission colors depending on the specific chemical structure. The synthesis of these copolymers was achieved via Suzuki coupling, linking a dibromo-benzotriazole derivative with a fluorene-based diboronic acid ester. mdpi.com The combination of the electron-donating fluorene unit with the electron-accepting heterocyclic moiety allows for fine-tuning of the material's band gap and emission properties.

Fluorene PrecursorHeterocyclic MoietyResulting Conjugate
2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorenebis(2-pyridylmethyl)amineFluorene-bis(pyridinylmethyl)amine conjugate researchgate.net
Fluorene-based precursorHeterocyclic sulfonamideFluorene-heterocyclic sulfonamide conjugate researchgate.net
9,9-dihexyl-9H-fluorene-2,7-bis(boronic acid pinacol (B44631) ester)4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazolePoly(fluorene-alt-benzotriazole) mdpi.com

This table provides examples of fluorene-heterocyclic conjugates.

Chiral Fluorene Derivatives in Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and materials science. While the direct use of this compound in the synthesis of chiral derivatives for asymmetric catalysis is not extensively reported, its structure presents a viable scaffold for the introduction of chirality.

The ethyl spacer and the terminal bromine atom in this compound offer a reactive handle for the attachment of chiral auxiliaries or catalytically active moieties. For instance, substitution of the bromine with chiral amines, alcohols, or phosphines could yield novel fluorene-based ligands. The resulting ligands would possess a C9-stereocenter on the fluorene backbone, which could influence the stereochemical outcome of catalytic reactions.

A recent review highlights various strategies for the catalytic asymmetric synthesis of chiral fluorenes, which have found applications as bioactive molecules and advanced functional materials. researchgate.net While this review does not specifically mention this compound as a starting material, the principles of inducing chirality in the fluorene framework are well-established. For example, chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives to produce chiral 9-(3-indolyl)fluorene derivatives with high enantiomeric excess. This demonstrates that the fluorene core is an effective platform for asymmetric catalysis.

Hypothetically, chiral ligands derived from this compound could be employed in a range of asymmetric transformations. The following table outlines potential reactions where such ligands could be tested, based on the known applications of other chiral fluorene derivatives.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Ligands Derived from this compound

Asymmetric ReactionPotential Chiral Ligand TypeExpected Outcome
HydrogenationChiral Phosphine-FluoreneEnantioselective reduction of C=C or C=O bonds
HydrosilylationChiral Nitrogen-FluoreneEnantioselective reduction of ketones
Friedel-Crafts AlkylationChiral Diamine-FluoreneEnantioselective C-C bond formation
Michael AdditionChiral Amine-FluoreneEnantioselective conjugate addition

It is important to note that the synthesis and successful application of such chiral derivatives from this compound would require significant research and development to optimize reaction conditions and catalyst performance.

Spirobifluorene-Based Architectures

Spirobifluorenes (SBFs) are a class of compounds characterized by two fluorene units linked through a common spiro carbon atom at the C9 position. This rigid and orthogonal arrangement imparts unique photophysical and electronic properties, making them highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as host materials for phosphorescent emitters. ossila.comresearchgate.net

The conventional synthesis of spirobifluorene involves the acid-catalyzed intramolecular cyclization of a 9-(2'-biphenyl)-9-fluorenol precursor. This precursor is typically prepared through the reaction of a fluorenone with a 2-biphenylyl Grignard or lithium reagent. ossila.comchemicalbook.com

While not a standard approach, the synthesis of spirobifluorene-type structures originating from this compound can be envisioned through a multi-step synthetic sequence. A plausible, albeit challenging, pathway could involve an intramolecular Friedel-Crafts-type reaction. This would necessitate the initial conversion of the bromoethyl group to a more reactive intermediate capable of arylating a tethered phenyl group.

For instance, one could conceptualize a synthetic route where this compound is first coupled with a suitable biphenyl (B1667301) derivative. Subsequent intramolecular cyclization could then lead to the formation of the spirocyclic core. A patent for the synthesis of 9,9'-spirobifluorene derivatives describes a method starting from o-bromohalobenzene, which reacts with phenylmagnesium bromide and then with bromofluorenone, followed by acid-catalyzed cyclization. google.com This highlights the importance of the biphenyl moiety in the formation of the spiro-junction.

The properties of spirobifluorene derivatives can be tuned by introducing substituents on the fluorene rings. For example, brominated spirobifluorene derivatives serve as key intermediates for further functionalization via cross-coupling reactions. ossila.comnih.govsigmaaldrich.com

Table 2: Key Spirobifluorene Intermediates and Their Applications

CompoundCAS NumberKey Features and Applications
2,7-Dibromo-9,9′-spirobifluorene171408-84-7Intermediate for synthesizing hole and electron transport materials for OLEDs. ossila.com
2-Bromo-9,9'-spirobi[9H-fluorene]171408-76-7Building block for blue light-emitting materials in OLEDs due to high photoluminescence efficiency and thermal stability. chemicalbook.com
2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene128055-74-3Used as a blue-emitting material in electroluminescent devices. sigmaaldrich.com

The synthesis of such complex architectures from this compound remains a synthetic challenge and an area for future exploration. The development of novel catalytic methods for C-C bond formation would be essential to make such routes viable and efficient.

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Fluorene (B118485) derivatives are considered promising materials for OLEDs due to their exceptional thermal stability, efficient charge transport properties, and high photoluminescence efficiency. mdpi.com The ability to easily functionalize the fluorene core allows for the precise tuning of their electronic and optical properties to meet the demands of next-generation displays and lighting. researchgate.netsemanticscholar.org The 9-(2-bromoethyl)-9H-fluorene intermediate is a key building block in synthesizing these tailored molecules.

The performance of OLEDs, including their brightness, efficiency, and lifespan, is intrinsically linked to the molecular structure of the materials used. Fluorene derivatives can be engineered to enhance these characteristics. By attaching various electron-donating or electron-accepting groups to the fluorene backbone, researchers can modify the molecule's energy levels and prevent degradation pathways, which leads to improved device efficiency and stability. mdpi.comsemanticscholar.org

For instance, researchers have designed and synthesized emitters with aggregation-induced delayed fluorescence (AIDF) properties using a 9,9-dihexyl-9H-fluorene core. These materials overcome the severe efficiency roll-off at high brightness that challenges many OLEDs. frontiersin.org Solution-processed OLEDs based on these emitters have demonstrated high external quantum efficiencies (EQE) with minimal roll-off, highlighting the potential of fluorene derivatives in creating highly stable and efficient devices. frontiersin.org

Table 1: Performance of an OLED Device Using a Fluorene-Based AIDF Emitter Data sourced from research on aggregation-induced delayed fluorescence luminogens. frontiersin.org

ParameterValue
Emitter((9,9-Dihexyl-9H-fluorene-2,7-diyl)bis((4-(10H-phenoxazin-10-yl)phenyl)methanone)) (FC6-2BP-PXZ)
Maximum Luminance (Lmax)22,530 cd m−2
Maximum Current Efficiency (ηC,max)44.83 cd A−1
Maximum Power Efficiency (ηP,max)32.03 lm W−1
Maximum External Quantum Efficiency (ηext,max)14.69%
EQE Roll-off at 1,000 cd m−26.06%

The versatility of fluorene derivatives allows them to function as either the light-emitting material or the charge-transporting material in an OLED stack. rsc.org The rigid, planar structure is conducive to efficient charge mobility, a critical property for hole-transporting materials (HTMs). mdpi.comnih.gov

Scientists have synthesized numerous fluorene-based HTMs to improve charge injection and transport, leading to brighter and more efficient OLEDs. rsc.org For example, by introducing methyl groups to a fluorene-based diamine structure, researchers created an HTM (2M-DDF) that, when used in an OLED with an Alq3 emitter, achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A. nih.gov This performance significantly surpasses that of devices using traditional HTMs. nih.gov Similarly, novel HTMs based on a spirobifluorene core, which provides high thermal stability, have been developed for efficient red phosphorescent OLEDs. mdpi.com A yellow phosphorescent OLED employing a fluorene-carbazole derivative (FLU-DCAR) as the HTM showed a high external quantum efficiency of 17.8%. researchgate.net

Table 2: Comparison of Fluorene-Based Hole-Transporting Materials (HTMs) in OLEDs Data compiled from studies on various fluorene-based HTMs. nih.govresearchgate.net

HTMEmitter LayerMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)
2M-DDFAlq3 (fluorescent)21,4124.78N/A
FLU-DTPAYellow PhosphorescentN/A32.5412.8%
FLU-DCARYellow PhosphorescentN/A44.2517.8%
TAPC (Reference)Yellow PhosphorescentN/A20.4514.91%

Luminescence Efficiency and Stability Enhancements

Organic Photovoltaics (OPVs)

The same properties that make fluorene derivatives excellent for OLEDs also make them suitable for organic solar cells. researchgate.net In OPVs, these materials can function as electron donors or acceptors. The ability to tune their energy levels allows for efficient charge separation and transport, which are critical for converting light into electricity. nih.gov

Development of Advanced Electronic Materials

The chemical versatility of fluorene allows for the creation of a wide range of organic electronic materials. researchgate.net The reactive bromoethyl group on a precursor like this compound can be used in various chemical reactions, such as nucleophilic substitutions, to build larger, more complex molecules and polymers with tailored electronic properties. These materials are essential for next-generation flexible electronics, including transistors and sensors.

Fluorene derivatives are a significant class of organic semiconductors. nih.gov The delocalized π-electron system across the fused rings allows for the transport of charge carriers, a fundamental requirement for semiconductor behavior. nih.gov By modifying the chemical structure, these materials can be designed as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors.

For example, fluorenone, an oxidized form of fluorene, has been identified as a promising acceptor unit for constructing high-performance n-type semiconductors due to its deep-lying lowest unoccupied molecular orbital (LUMO) energy level. nih.gov These fluorene-based semiconductors are being investigated for use in various electronic components, including organic field-effect transistors (OFETs) and phototransistors. nih.gov

Fluorescent Probes and Chemical Sensors

The inherent and often strong fluorescence of the fluorene core makes it an ideal scaffold for building fluorescent probes and chemical sensors. researchgate.net These sensors operate by having a recognition site that selectively interacts with a target analyte. This interaction causes a detectable change in the fluorescence properties—such as intensity, color (wavelength), or lifetime—of the fluorene fluorophore.

The reactive handle provided by compounds like this compound is key to attaching the necessary recognition elements. Researchers have developed fluorene-based probes for a variety of applications:

Lysosomal Imaging: Donor-acceptor-donor type fluorene derivatives have been synthesized for two-photon fluorescence imaging of lysosomes within living cells. nih.gov

DNA Interaction Sensing: A nucleoside labeled with a solvatochromic "push-pull" fluorene fluorophore was created to act as a color-changing probe for DNA-protein and DNA-lipid interactions, with color changes visible to the naked eye. rsc.org

Hydroxyl Group Detection: 9-Methylene-9H-fluorene, a related derivative, can be used as a fluorescent probe to detect hydroxyl groups.

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on understanding and controlling how molecules assemble in the solid state. This assembly is governed by a variety of non-covalent intermolecular interactions, which dictate the final crystal packing and, consequently, the material's properties. For fluorene derivatives, the planar and aromatic nature of the fluorene core, combined with substituents at the C9 position, plays a pivotal role in directing these interactions. mdpi.comresearchgate.net

The solid-state structure of organic molecules is stabilized by a network of intermolecular interactions. In the case of this compound, several types of non-covalent forces are expected to be significant. While classical hydrogen bonds (like O-H···O or N-H···O) are absent, weaker hydrogen bonds and other interactions are anticipated to guide its crystal packing.

Key potential interactions for this compound include:

C-H···π Interactions: The electron-rich π-system of the fluorene aromatic rings can act as an acceptor for hydrogen atoms from neighboring molecules. These interactions, involving the hydrogens of the ethyl group or the aromatic rings themselves, are a common feature in the crystal packing of aromatic compounds. rsc.org Studies on various 9,9-disubstituted fluorenes confirm the prevalence of C-H···π contacts in their solid-state structures. mdpi.comresearchgate.net

π-π Stacking: The planar fluorene rings are prone to stacking interactions, driven by the attraction between their π-orbitals. The degree of overlap and the distance between the stacked rings are sensitive to the steric hindrance imposed by the substituents at the C9 position. researchgate.net

Halogen Bonding: The bromine atom in the bromoethyl group is a potential halogen bond donor. It can interact with electron-rich atoms or π-systems on adjacent molecules. However, the flexibility of the ethyl chain might lead to various conformations, influencing the directionality and strength of such bonds.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptorSignificance in Fluorene Derivatives
C-H···πAromatic C-H, Alkyl C-HFluorene π-systemCommonly observed, directs packing. mdpi.comrsc.orgresearchgate.net
π-π StackingFluorene π-systemFluorene π-systemCommon, but sensitive to steric hindrance. researchgate.net
Halogen BondingC-BrElectron-rich atom/π-systemPossible, contributes to directional packing.
Van der WaalsAll atomsAll atomsProvides overall lattice stabilization. nih.gov

The interplay of the intermolecular forces described above leads to the formation of recognizable, repeating patterns known as supramolecular motifs or synthons. mdpi.compharmrxiv.de The specific motifs that form are highly dependent on the molecule's functional groups.

In the crystal structures of many fluorene derivatives, specific and predictable motifs are often identified. For example, in fluorenes containing carbonyl groups, a ten-membered ring motif with a graph set descriptor of R²₂(10) is frequently formed through C-H···O hydrogen bonds. researchgate.netnih.goviucr.org This particular motif involves two molecules creating a dimer through a pair of symmetric hydrogen bonds.

For this compound, which lacks strong hydrogen bond donors or acceptors, the supramolecular assembly would likely be dominated by less specific interactions. The crystal packing would probably feature:

Herringbone or π-stacked arrangements: Driven by C-H···π and π-π interactions, molecules would likely arrange to maximize these contacts, leading to either layered, stacked structures or herringbone patterns.

Chain or sheet formation: Directional interactions, even weak ones like C-H···Br or halogen bonds, could link molecules into one- or two-dimensional arrays.

Studies on 9,9-disubstituted fluorenes show that the nature of the substituent dictates the final three-dimensional architecture. For instance, 9,9-dimethyl-9H-fluorene packing is stabilized by C-H···π contacts, while 9,9-bis(hydroxymethyl)-9H-fluorene features extensive O-H···O hydrogen bonding networks. mdpi.comresearchgate.net The flexible bromoethyl group in the target compound introduces additional conformational possibilities, which could potentially lead to polymorphism—the ability to crystallize in multiple different forms, each with a unique set of supramolecular motifs. rsc.org

Mechanistic Elucidation and Computational Chemistry Investigations

Theoretical Studies of Reaction Mechanisms

Nucleophilic Substitution Mechanism Analysis

The primary reactive site on the ethyl side chain of 9-(2-bromoethyl)-9H-fluorene is the carbon atom bonded to the bromine. This primary alkyl bromide is susceptible to nucleophilic substitution reactions, typically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion, which is a good leaving group.

The mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the reaction center. The reactivity in these substitutions is influenced by the steric hindrance around the reaction site. For 9-substituted fluorene (B118485) derivatives, the bulky fluorenyl group can significantly affect the reaction rates.

Investigation of Catalytic Reaction Pathways

While the bromoethyl group is the primary site for substitution, the C9 position of the fluorene ring is also a key center of reactivity. The protons at the C9 position are acidic (pKa ≈ 22.6 in DMSO), and their removal by a base generates a stable fluorenyl anion. wikipedia.org This anion is a potent nucleophile and can be alkylated.

Recent research has focused on the direct C-H alkylation of the 9H-fluorene core using various transition-metal catalysts. These methods often employ a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanism, where an alcohol serves as the alkylating agent, producing water as the only byproduct. rsc.orgnih.gov Various catalytic systems have been developed for this transformation, showcasing the versatility of the fluorene scaffold. researchgate.net

Several studies have investigated the mechanisms of these catalytic reactions through a combination of experimental techniques (like kinetic analysis and deuterium (B1214612) labeling) and computational modeling. acs.orgnih.gov For example, a cobalt-catalyzed alkylation of fluorenes with alcohols was proposed to proceed via a ligand radical-based borrowing hydrogen mechanism. acs.org Similarly, detailed mechanistic studies, including theoretical calculations, for a zinc-catalyzed system suggested a pathway involving the generation of a ketyl radical. nih.gov

Table 1: Overview of Catalytic Systems for C-H Alkylation of 9H-Fluorene
Catalyst TypeCatalyst ExampleKey Mechanistic FeatureReference
Ruthenium-based[Ru(p-cymene)Cl₂]₂Ligand-free, borrowing hydrogen concept nih.gov
Cobalt-basedCo(III) complex with pentadentate ligandBorrowing hydrogen (BH) approach rsc.org
Zinc-basedZinc-amide compoundRadical-mediated pathway (HAT process) nih.gov
Nickel-basedNickel azo phenolate (B1203915) complexAlkylation via borrowing hydrogen nih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular electronic structure. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

For fluorene derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. acs.orgmdpi.com In many 9-substituted fluorenes, the HOMO and LUMO are primarily located on the π-conjugated fluorene system. The nature of the substituent at the C9 position can modulate the energy levels of these orbitals. For instance, introducing N-donor substituents at the 9-position has been shown to significantly alter the HOMO-LUMO gap. mdpi.com Experimental techniques such as cyclic voltammetry can be used to estimate these energy levels and validate the computational results. mdpi.com

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Fluorene Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
Unsubstituted Fluorene (A-0)-6.19-1.294.90 mdpi.com
Dibenzofulvene Derivative (A-1)-5.40-2.602.80 mdpi.com
Dibenzofulvene Derivative (A-6)-5.07-2.942.13 mdpi.com
trans-bis(9H-fluoren-2-yl)diazene-5.72-2.513.21 acs.org

Note: The data in this table is for structurally related fluorene derivatives and serves to illustrate the typical values and trends observed in this class of compounds.

Prediction of Molecular Reactivity and Electronic Structure

Computational chemistry offers powerful tools to predict the reactivity of molecules. By calculating the molecular electrostatic potential (MEP), one can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.tr For this compound, the MEP would show an electron-rich region around the π-system of the fluorene core and an electron-deficient (electrophilic) character at the carbon atom attached to the bromine.

Local reactivity descriptors, such as Fukui functions, can be calculated using DFT to quantify the reactivity at specific atomic sites. arpgweb.comvub.ac.be These descriptors help to distinguish which atoms are most likely to participate in nucleophilic or electrophilic attacks, providing a more detailed picture than MEP alone. arpgweb.com The electronic structure of fluorene is characterized by its extensive π-electron delocalization, which is perturbed by the sp³-hybridized carbon at the C9 position. This break in conjugation is a defining feature of 9-substituted fluorenes and influences their electronic and optical properties. mdpi.com

Geometrical Conformation and Stereochemical Analysis

The study of these conformations is crucial as they can influence the molecule's physical properties and reactivity. Experimental methods like single-crystal X-ray diffraction provide precise information about the molecular geometry in the solid state. mdpi.com In solution, NMR spectroscopy is a powerful tool for conformational analysis. csic.es These experimental approaches are often combined with theoretical calculations. sfu.ca Computational methods can be used to perform a systematic conformational search, identify low-energy conformers, and calculate the energy barriers for interconversion between them, providing a comprehensive understanding of the molecule's dynamic stereochemistry. researchgate.net

Transition State Modeling and Energy Profile Mapping

The compound this compound is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the mechanistic pathway of such reactions, allowing for the characterization of the transition state and the mapping of the potential energy surface.

A representative S(_N)2 reaction is the substitution of the bromine atom by a nucleophile, such as a cyanide ion (CN). The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to bromine) from the backside relative to the leaving group. libretexts.org Simultaneously, the carbon-bromine bond elongates and breaks.

Transition State Modeling:

The transition state of this S(_N)2 reaction is a highly unstable, transient species that cannot be isolated. libretexts.org Computational modeling allows for its structure and energy to be calculated. In this state, the central carbon atom is pentacoordinated, partially bonded to both the incoming nucleophile (cyanide) and the outgoing leaving group (bromide). libretexts.org The geometry around this carbon atom is trigonal bipyramidal, with the three non-reacting groups (one hydrogen, the other CH(_2) group of the ethyl chain, and the fluorenyl group) lying in a plane, and the nucleophile and leaving group occupying the apical positions. This arrangement leads to an inversion of stereochemical configuration at the carbon center, known as a Walden inversion. libretexts.org

Energy Profile Mapping:

The potential energy profile for an S(_N)2 reaction is characterized by a single energy barrier, which corresponds to the energy of the transition state. researchgate.net The reaction starts with the reactants (this compound and the nucleophile) in a relatively stable energy state. As the nucleophile approaches, the energy of the system increases until it reaches a maximum at the transition state. libretexts.org After passing this peak, the energy decreases as the new carbon-nucleophile bond fully forms and the carbon-leaving group bond completely breaks, leading to the formation of the products (e.g., 9-(2-cyanoethyl)-9H-fluorene and bromide ion). Typically, S(_N)2 reactions like this are exothermic, meaning the products are at a lower energy level than the reactants. youtube.com

The energy profile provides crucial data, including the activation energy (E(_a)), which is the energy difference between the reactants and the transition state. A hypothetical energy profile for the reaction is detailed in the table below.

Reaction Coordinate StageDescriptionRelative Energy (kJ/mol)Key Structural Features
ReactantsThis compound + CN⁻0Tetracoordinated sp³ carbon bonded to Br.
Transition State[NC···CH₂(CH₂)Flu···Br]⁻+85 (Hypothetical Eₐ)Pentacoordinated carbon; partial C-N and C-Br bonds. libretexts.org
Products9-(2-cyanoethyl)-9H-fluorene + Br⁻-40 (Hypothetical ΔH)Tetracoordinated sp³ carbon bonded to CN.

This table presents a hypothetical energy profile for a typical S(_N)2 reaction involving this compound. The activation energy and reaction enthalpy are illustrative values.

Analysis of Intermolecular Interactions in Solid State

While a specific crystal structure for this compound is not publicly documented, its intermolecular interactions in the solid state can be inferred from computational analyses and experimental data of closely related fluorene derivatives. iucr.orgresearchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various non-covalent interactions that govern crystal packing. researchgate.netresearchgate.netrsc.orgunec-jeas.com

In molecular crystals of fluorene derivatives, the packing is typically dominated by a combination of weak intermolecular forces, including hydrogen bonds, van der Waals interactions, and (\pi)-(\pi) stacking. mdpi.comrsc.org For a molecule like this compound, the key interactions expected to stabilize its crystal lattice are:

C-H···(\pi) Interactions: The electron-rich (\pi)-system of the fluorene core acts as a weak hydrogen bond acceptor. Hydrogen atoms from the ethyl group or neighboring fluorene rings can interact with the aromatic face, contributing significantly to the cohesion of the crystal structure. iucr.orgresearchgate.net

Br···H/H···Br Contacts: The presence of the bromine atom introduces the possibility of halogen bonding and other dipole-dipole interactions. The bromine atom can act as a weak hydrogen bond acceptor, forming C-H···Br contacts. Hirshfeld analysis of other organobromine compounds shows that these interactions are significant, often appearing as distinct "wings" in 2D fingerprint plots and contributing substantially to the surface contacts. researchgate.netunec-jeas.com

C-Br···(\pi) Interactions: In some brominated aromatic compounds, an interaction between the bromine atom of one molecule and the (\pi)-system of an adjacent molecule has been observed, further stabilizing the crystal packing. iucr.orgresearchgate.net

Interaction TypeDescriptionEstimated Contribution (%)Reference Analogue
H···HVan der Waals forces~40-509,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde researchgate.net
C···H/H···CC-H···(\pi) interactions and other van der Waals contacts~15-20(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene researchgate.net
Br···H/H···BrWeak hydrogen bonds and dipole-dipole interactions~20(E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene unec-jeas.com
C···C(\pi)-(\pi) stacking interactions~5(E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene unec-jeas.com
Br···(\pi)Halogen-(\pi) interactions~5-72,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-one iucr.org

This table provides estimated percentage contributions of intermolecular contacts for this compound based on Hirshfeld surface analyses of structurally similar compounds reported in the literature. iucr.orgresearchgate.netresearchgate.netunec-jeas.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-(2-bromoethyl)-9H-fluorene, offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The fluorene (B118485) moiety's aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. The protons of the ethyl chain exhibit distinct signals. The methylene (B1212753) group adjacent to the bromine atom (CH₂Br) is deshielded by the electronegative bromine and typically resonates as a triplet. The other methylene group (CH₂), attached to the fluorene ring, also appears as a triplet. The proton at the C9 position of the fluorene ring shows a characteristic signal, often a triplet, due to coupling with the adjacent methylene protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (fluorene)7.2 - 7.8Multiplet
CH at C9~4.2Triplet
CH₂ (adjacent to fluorene)~2.3Multiplet
CH₂Br~3.2Multiplet

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. The aromatic carbons of the fluorene ring produce a series of signals in the range of approximately δ 120-150 ppm. oregonstate.edulibretexts.org The distinct chemical environments of the quaternary and protonated aromatic carbons lead to separate peaks. The aliphatic carbons of the bromoethyl group are also readily identified. The carbon atom bonded to the bromine (CH₂Br) is found further downfield due to the halogen's electron-withdrawing effect, typically in the range of δ 30-40 ppm. The other methylene carbon (CH₂) appears at a slightly higher field. The C9 carbon of the fluorene ring, being a tertiary carbon, has a characteristic chemical shift.

Carbon Typical Chemical Shift (δ, ppm)
Aromatic (fluorene)120 - 150
C9 (fluorene)~46
CH₂ (adjacent to fluorene)~39
CH₂Br~32

Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the adjacent methylene groups in the bromoethyl chain, as well as between the C9 proton and the adjacent methylene protons. uni-ruse.bglibretexts.org It also helps in deciphering the coupling patterns within the aromatic rings of the fluorene moiety. uni-ruse.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. uni-ruse.bg It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the CH₂Br group will show a cross-peak with its corresponding carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within this compound. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.

The aromatic C-H stretching vibrations of the fluorene ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the bromoethyl group appears in the 2850-3000 cm⁻¹ range. A key absorption is the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 500-700 cm⁻¹.

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-Br Stretch500 - 700

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The fluorene chromophore is responsible for the characteristic absorption bands in the ultraviolet region. Typically, fluorene derivatives exhibit strong absorption peaks around 260-310 nm, which are attributed to π-π* transitions within the conjugated aromatic system. chem-soc.siacs.org The introduction of the bromoethyl group at the 9-position generally has a minor effect on the position of these absorption maxima.

Fluorescence spectroscopy can also be used to study the emissive properties of this compound. Upon excitation at an appropriate wavelength, fluorene derivatives often exhibit fluorescence. chem-soc.siusm.my The emission spectrum is typically a mirror image of the longest-wavelength absorption band. The fluorescence properties, including the quantum yield, can be influenced by the solvent and the presence of the bromine atom, which can induce quenching effects. chem-soc.si

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound. This method provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass of this compound (C₁₅H₁₃Br) is 272.0201 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. The presence of bromine is also evident in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For a compound like this compound, single-crystal X-ray crystallography would be the primary technique to determine its exact molecular structure. This involves growing a suitable single crystal and exposing it to an X-ray beam. The resulting diffraction pattern is then analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

Studies on similar fluorene derivatives provide insight into the likely structural features. For instance, the fluorene core is generally found to be nearly planar, although substitution at the C9 position can introduce slight puckering. nih.goviucr.org The geometry of the bromoethyl substituent at the C9 position, including the crucial torsion angles that define its orientation relative to the fluorene ring system, would be precisely determined.

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic parameters for representative fluorene derivatives.

CompoundFormulaCrystal SystemSpace GroupReference
9,9-dimethyl-9H-fluoreneC15H14OrthorhombicIba2 researchgate.net
9,9-bis(hydroxymethyl)-9H-fluoreneC15H14O2OrthorhombicP212121 mdpi.com
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehydeC20H18O3MonoclinicP21/c nih.goviucr.org
2,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-oneC26H14Br2OTriclinicP-1 iucr.org

Beyond individual molecular structure, XRD reveals how molecules arrange themselves in the crystal, governed by a network of non-covalent intermolecular interactions. researchgate.netmdpi.comnumberanalytics.com For this compound, the presence of the bromine atom and the aromatic fluorene system would lead to a variety of interactions that dictate its supramolecular architecture.

Key interactions expected and observed in similar structures include:

C-H···π Interactions: These are common in aromatic systems, where a hydrogen atom from an alkyl chain or another aromatic ring interacts with the electron-rich π-system of the fluorene core. These interactions are crucial in stabilizing the crystal packing in many fluorene derivatives. mdpi.comrsc.org

Halogen Bonding: The bromine atom in the bromoethyl group can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules. In some structures, short Br···O contacts have been observed, influencing the formation of specific supramolecular motifs. iucr.org

π-π Stacking: The planar fluorene rings can stack upon one another, an interaction driven by electrostatic and van der Waals forces. The degree of stacking (e.g., face-to-face or offset) influences the electronic properties of the material. iucr.org

Single-Crystal X-ray Crystallography

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

To quantitatively analyze the intermolecular interactions identified by XRD, Hirshfeld surface analysis is a powerful computational tool. acs.orgrsc.org This method maps the close contacts between molecules in a crystal, providing a visual and numerical breakdown of the forces governing the crystal packing.

The Hirshfeld surface is generated for a molecule based on the electron density of the entire crystal. The surface is colored based on different properties, most commonly d_norm, which is a normalized contact distance. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant intermolecular interactions, such as hydrogen or halogen bonds. nih.gov

The analysis is complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts in a single graph. nih.gov These plots display the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot are characteristic of specific types of interactions. By deconvoluting the plot, the percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated.

For this compound, one would expect significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts. The table below shows typical contributions from Hirshfeld analyses of other fluorene derivatives.

CompoundH···H (%)C···H/H···C (%)Other Significant Contacts (%)Reference
9,9-dimethyl-9H-fluorene66.733.3- mdpi.com
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde46.917.8O···H (27.9) iucr.org
9,9-bis(pyridin-2-ylmethyl)-9H-fluorene59.632.7N···H (7.2) mdpi.comresearchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

The electronic properties of this compound, particularly its ability to accept or donate electrons, would be investigated using electrochemical methods like cyclic voltammetry (CV). nih.gov This technique measures the current response of a compound to a sweeping potential, revealing its oxidation and reduction potentials. arabjchem.orgresearchgate.net

From the onset potentials of the oxidation and reduction peaks in the voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. ias.ac.innih.gov These energy levels are fundamental to understanding the electronic and photophysical properties of a molecule and are critical for its potential application in organic electronic devices like OLEDs or solar cells. nih.govresearchgate.net

For fluorene derivatives, the HOMO level is typically associated with the electron-rich fluorene core, while the LUMO energy is influenced by any electron-withdrawing groups. acs.org The HOMO-LUMO gap, which can be calculated from the electrochemical data, corresponds to the energy required for electronic excitation and is a key parameter in materials science. rsc.org CV studies on a wide range of fluorene-based molecules have shown that their redox properties can be finely tuned through chemical modification. acs.orgnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 9-(2-bromoethyl)-9H-fluorene, and how is purity optimized?

  • Methodology : The compound is typically synthesized via alkylation of fluorenyl lithium intermediates with 1,2-dibromoethane. For example, fluorenyl lithium reacts with 1,2-dibromoethane in anhydrous THF at −78°C, followed by quenching with aqueous NH₄Cl. Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity .
  • Key Considerations : Side reactions, such as over-alkylation or elimination, are minimized by controlling reaction temperature and stoichiometry. Monitoring via TLC and GC-MS ensures intermediate stability.

Q. How is this compound characterized using spectroscopic methods?

  • Techniques :

  • ¹H NMR : The bromoethyl group shows a triplet at δ 3.4–3.6 ppm (CH₂Br) and a multiplet at δ 2.8–3.0 ppm (CH₂ adjacent to the fluorene ring). The fluorene aromatic protons appear as two doublets (δ 7.2–7.8 ppm) .
  • IR : C-Br stretching vibrations are observed at ~560 cm⁻¹, while fluorene C-H bending appears at 750 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 285 [M+H]⁺ .

Advanced Questions

Q. How can X-ray crystallography with SHELX refine the structure of this compound derivatives?

  • Methodology : Single crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection uses Mo Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, with anisotropic displacement parameters for Br and C atoms. The R-factor is typically <0.05, confirming high precision .
  • Example : A derivative, 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, showed a dihedral angle of 71.97° between fluorene rings and intramolecular C–H⋯Cl interactions .

Q. What computational approaches predict the reactivity of the C-Br bond in this compound?

  • DFT Studies : B3LYP/def2-TZVP calculations determine bond dissociation free energies (BDFE). For pseudobenzylic C–Br bonds, BDFE values range from 66–70 kcal mol⁻¹, correlating with experimental thermochemical data (e.g., via cyclic voltammetry and pKa analysis) .
  • Applications : These calculations guide catalytic systems (e.g., Pd or Au complexes) for Suzuki couplings, where C–Br bond cleavage is rate-determining .

Q. How does this compound contribute to conjugated polymer design for photovoltaics?

  • Polymer Synthesis : The bromoethyl group enables cross-coupling reactions (e.g., Heck or Sonogashira) to build donor-acceptor copolymers. For instance, poly[9-(2-bromoethyl)-fluorene-alt-benzothiadiazole] achieves a bandgap of 1.84 eV and a power conversion efficiency (PCE) of 6.2% in solar cells .
  • Key Data : HOMO/LUMO levels (−5.32 eV/−3.48 eV) and high fill factors (0.70) are critical for device optimization .

Contradictions and Validation

  • Photooxidation Pathways : While proposes 9H-fluorene-9-one as a stable photooxidation product, suggests polar oxidation products (e.g., hydroperoxides) dominate in aqueous environments. Researchers must validate pathways using LC-MS/MS and isotope labeling .
  • Catalytic Efficiency : GaCl₃ vs. Au(I) catalysts show divergent yields in fluoranthene synthesis (e.g., 75% with GaCl₃ vs. 60% with Au(I) for aryl-substituted substrates). Solvent choice (toluene vs. THF) and temperature (100°C vs. 25°C) critically influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.